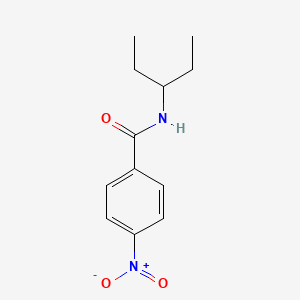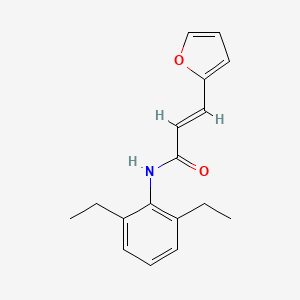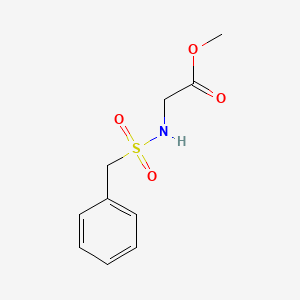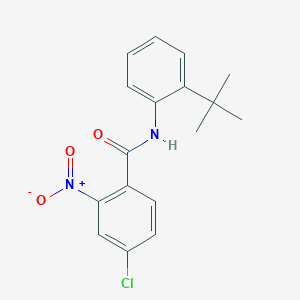![molecular formula C16H15N3O2 B5693401 N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5693401.png)
N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide (known as NNK) is a tobacco-specific nitrosamine that has been identified as a potent carcinogen. It is formed during the curing and processing of tobacco and is present in cigarette smoke. NNK is known to cause cancer in laboratory animals and is considered to be a human carcinogen.
Wirkmechanismus
NNK is metabolized in the body to form reactive intermediates that can bind to DNA and cause damage. This can lead to mutations and the development of cancer. NNK can also activate certain signaling pathways in cells that promote cell growth and survival, which can contribute to the development of cancer.
Biochemical and physiological effects:
NNK has been shown to have various biochemical and physiological effects in laboratory animals. It can induce oxidative stress, inflammation, and DNA damage. NNK can also affect various signaling pathways in cells, including those involved in cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
NNK is a potent carcinogen that can induce tumors in laboratory animals. This makes it a useful tool for studying the mechanisms of cancer development. However, NNK is also a toxic substance that requires careful handling and disposal. It can also be difficult to administer NNK to laboratory animals in a controlled manner.
Zukünftige Richtungen
There are several future directions for research on NNK. One area of focus is the development of new methods for detecting NNK in tobacco products and cigarette smoke. Another area of focus is the development of new strategies for preventing NNK-induced cancer, such as the use of antioxidants or inhibitors of NNK metabolism. Additionally, there is a need for further research on the mechanisms of NNK-induced cancer and the development of new animal models for studying this process.
Synthesemethoden
NNK can be synthesized through the nitrosation of 4-methoxyaniline and 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid. The reaction is typically carried out in the presence of nitrite and acid. The resulting product can be purified through various methods, such as column chromatography.
Wissenschaftliche Forschungsanwendungen
NNK has been extensively studied for its carcinogenic properties. It has been shown to induce tumors in various organs in laboratory animals, including the lungs, liver, and pancreas. Studies have also shown that NNK can induce DNA damage and mutations, which can lead to the development of cancer.
Eigenschaften
IUPAC Name |
N-(4-methoxyphenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-15(19-10-4-3-5-14(19)17-11)16(20)18-12-6-8-13(21-2)9-7-12/h3-10H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDOYIRUEUVPJSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CC=CC2=N1)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-({[1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B5693319.png)
![N,N-dimethyl-N'-[4-(4-pyridinylmethyl)phenyl]sulfamide](/img/structure/B5693332.png)


![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)



![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)



![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)
![N-(2-benzyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B5693418.png)